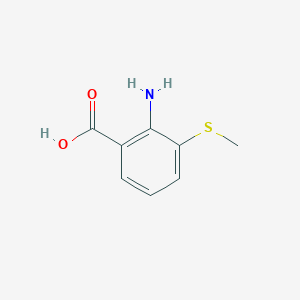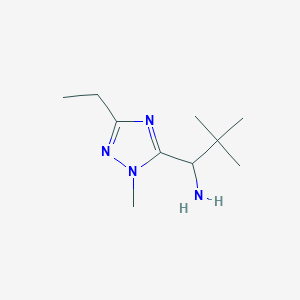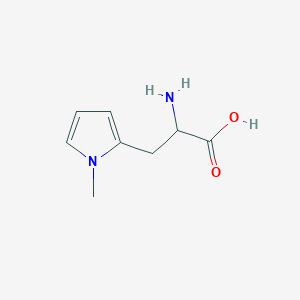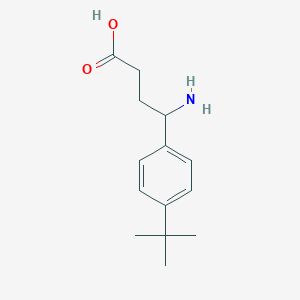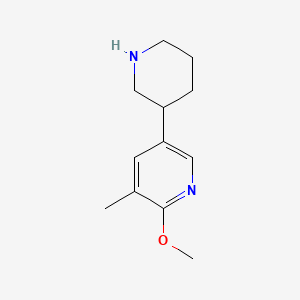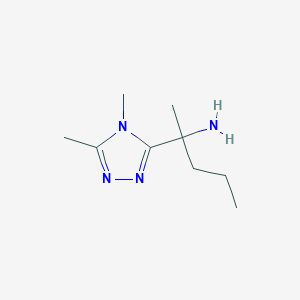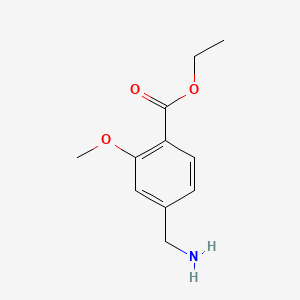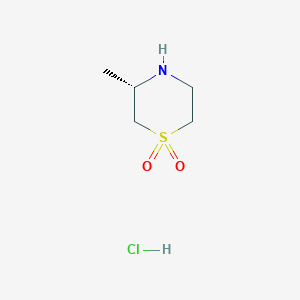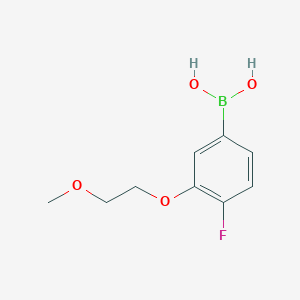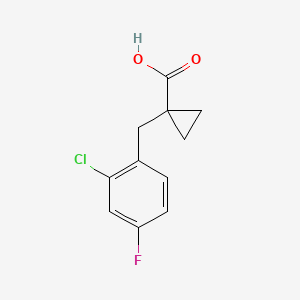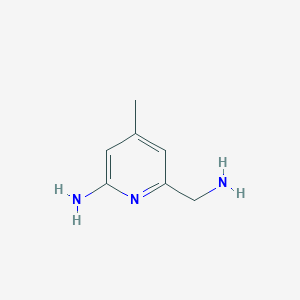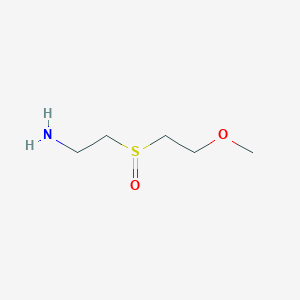
1-(2-Aminoethanesulfinyl)-2-methoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethanesulfinyl)-2-methoxyethane is an organic compound characterized by the presence of an amino group, a sulfinyl group, and a methoxy group attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethanesulfinyl)-2-methoxyethane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroethanol and 2-aminoethanethiol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from 25°C to 50°C and reaction times varying from a few hours to overnight.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethanesulfinyl)-2-methoxyethane can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the desired product.
Major Products:
Oxidation: 1-(2-Aminoethanesulfonyl)-2-methoxyethane.
Reduction: 1-(2-Aminoethanesulfanyl)-2-methoxyethane.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Aminoethanesulfinyl)-2-methoxyethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfonamide-based drugs.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-Aminoethanesulfinyl)-2-methoxyethane exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes such as sulfatases and oxidoreductases.
Pathways Involved: The compound can modulate enzymatic activity by binding to the active site or altering the enzyme’s conformation, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-(2-Aminoethanesulfinyl)-2-methoxyethane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both an amino and a sulfinyl group, which confer specific reactivity and potential for diverse applications in various fields.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H13NO2S |
|---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
2-(2-methoxyethylsulfinyl)ethanamine |
InChI |
InChI=1S/C5H13NO2S/c1-8-3-5-9(7)4-2-6/h2-6H2,1H3 |
InChI Key |
VESCESDDGIQAMD-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


